(9H-Fluoren-9-yl)methyl 4-isobutyl-5-oxooxazolidine-3-carboxylate

Fmoc-N-methyl amino acid Reductive ring-opening Solid-phase peptide synthesis

(9H-Fluoren-9-yl)methyl 4-isobutyl-5-oxooxazolidine-3-carboxylate (Fmoc-Leu-oxazolidinone) is a protected, chiral oxazolidinone derivative that serves as a pivotal intermediate in the synthesis of Fmoc-N-methyl-amino acids, particularly Fmoc-N-methyl-L-leucine. It belongs to a class of 5-oxazolidinones employed as chiral auxiliaries and protecting groups in solid-phase peptide synthesis (SPPS).

Molecular Formula C22H23NO4
Molecular Weight 365.4 g/mol
Cat. No. B12069095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9H-Fluoren-9-yl)methyl 4-isobutyl-5-oxooxazolidine-3-carboxylate
Molecular FormulaC22H23NO4
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)OCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C22H23NO4/c1-14(2)11-20-21(24)27-13-23(20)22(25)26-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3
InChIKeyWFNVUAZCCGBCGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to (9H-Fluoren-9-yl)methyl 4-isobutyl-5-oxooxazolidine-3-carboxylate (CAS 864966-70-1) as a Peptide Building Block


(9H-Fluoren-9-yl)methyl 4-isobutyl-5-oxooxazolidine-3-carboxylate (Fmoc-Leu-oxazolidinone) is a protected, chiral oxazolidinone derivative that serves as a pivotal intermediate in the synthesis of Fmoc-N-methyl-amino acids, particularly Fmoc-N-methyl-L-leucine [1]. It belongs to a class of 5-oxazolidinones employed as chiral auxiliaries and protecting groups in solid-phase peptide synthesis (SPPS). The compound combines the base-labile fluorenylmethoxycarbonyl (Fmoc) group with a sterically demanding isobutyl side chain, enabling its distinct role in iterative peptide assembly and asymmetric induction where both orthogonal protection and specific steric bulk are required [2].

Fmoc-protected oxazolidinone chiral auxiliary for solid-phase peptide synthesis
Isobutyl (leucine) side chain for diastereoselective enolate chemistry
Compatible with standard Fmoc-SPPS deprotection and automated synthesizers

Why (9H-Fluoren-9-yl)methyl 4-isobutyl-5-oxooxazolidine-3-carboxylate Cannot Be Replaced by a Generic N-Protected Oxazolidinone


Simply substituting an alternative N-protected oxazolidinone (e.g., Boc- or Cbz-protected analogs) or an oxazolidinone derived from a different amino acid side chain (e.g., valine instead of leucine) is not a viable strategy for peptide-focused procurement. The specific Fmoc group is essential for standard Fmoc-solid-phase peptide synthesis (SPPS) workflows, enabling mild, orthogonal base-mediated deprotection that is incompatible with acid-sensitive Boc or hydrogenolyzable Cbz groups [1]. Simultaneously, the isobutyl (leucine) side chain imparts a critical steric environment that dictates the diastereoselectivity of enolate reactions and prevents Cα-epimerization during the reductive ring-opening required to generate Fmoc-N-methyl-leucine [2]. The quantitative evidence below details precisely where this combination yields measurable differentiation compared to its nearest structural peers.

Protecting group orthogonality Fmoc base-labile removal is essential for SPPS; Boc- or Cbz-protected oxazolidinones may cleave resin or leave metal residues, disrupting automated workflows.
Steric environment mismatch Valine (isopropyl) or alanine (methyl) side chains cannot replicate the isobutyl steric profile required for the reported diastereoselectivity trend.
Reductive opening performance Lower-yielding oxazolidinone analogs may increase purification burden and affect cost-per-mole in multi-gram peptide synthesis.

Quantitative Differentiation Evidence for (9H-Fluoren-9-yl)methyl 4-isobutyl-5-oxooxazolidine-3-carboxylate


Direct Reductive Opening Yield to Fmoc-N-Me-Leucine vs. Generic Reported Oxazolidinone Yields

In the direct synthesis of Fmoc-N-methyl-L-leucine (a key building block for N-methylated cyclic peptides), the target oxazolidinone undergoes reductive opening with triethylsilane and trifluoroacetic acid in dichloromethane to afford the desired product in 88% yield [1]. This specific, high isolated yield compares favorably to the broader range of yields (typically 70–91%) reported for a library of Fmoc-oxazolidinones under similar Lewis acid-catalyzed conditions, where side-chain dependent side reactions (e.g., dehydration) can lower yields significantly [2]. The quantified difference of up to 18% higher yield than the lower end of the class range represents a procurement-relevant advantage in minimizing downstream purification costs.

Reductive opening yield
Cross-study comparable
88% isolated yield
Reported high-yield context for Fmoc-N-Me-Leucine synthesis
Class range 70–91% under similar Et3SiH/TFA conditions
Fmoc-N-methyl amino acid Reductive ring-opening Solid-phase peptide synthesis

Class-Level Orthogonality to Standard SPPS Conditions vs. Boc/Cbz-Oxazolidinones

The Fmoc group of the target compound is quantitatively removed by mild secondary amines (e.g., 20% piperidine in DMF) within 20–30 minutes, a standard condition in Fmoc-SPPS. In contrast, Boc-oxazolidinones require strong acid (e.g., TFA) for deprotection, which cleaves the peptide from the resin and decomposes the oxazolidinone ring, rendering them incompatible with on-resin auxiliary strategies [1]. Cbz-oxazolidinones, while potentially orthogonal, carry the risk of hydrogenolytic side reactions or residual metal contamination in later pharmaceutical steps. Class-level inference based on established protecting group lability confirms that Fmoc is uniquely suited for iterative solid-phase peptide assembly, a requirement that generic N-protected oxazolidinones cannot meet [2].

SPPS orthogonality
Class-level inference
Fmoc: base-labile (20% piperidine/DMF), compatible with standard SPPS
Boc/Cbz: acid-labile or hydrogenolysis, resin cleavage risk
Fmoc uniquely orthogonal to acid-sensitive linkers and side chains
Based on established protecting-group lability class assessment
Orthogonal protecting groups Fmoc-SPPS Chiral auxiliary

Steric Differentiation: Isobutyl vs. Isopropyl (Valine-derived) Oxazolidinones in Diastereoselective Alkylation

Oxazolidinone chiral auxiliaries derived from leucine (isobutyl side chain) exhibit consistently superior diastereoselectivity compared to their valine-derived (isopropyl) counterparts in enolate alkylation reactions. A class-level survey of Evans-type oxazolidinones demonstrates that the additional steric freedom of the isobutyl group (versus the more constrained isopropyl) leads to a measurable increase in diastereomeric excess (% de) of up to 10–15% for benzyl bromide alkylations, attributed to optimal differentiation of the enolate π-faces [1]. While direct literature data for the Fmoc-protected variant is still limited, the steric parameters (Taft Es value: isobutyl = -1.24 vs. isopropyl = -0.93) predict a clear differentiation that translates to reduced loss of enantiopurity during synthesis [2].

Diastereoselectivity
Supporting evidence
Predicted >90% de (isobutyl auxiliary)
vs 80–90% de for isopropyl (valine) analogs
May support higher enantiopurity in enolate alkylation
Based on steric parameters; direct data for Fmoc variant limited
Chiral auxiliary Diastereoselectivity Enolate alkylation

Primary Application Scenarios for (9H-Fluoren-9-yl)methyl 4-isobutyl-5-oxooxazolidine-3-carboxylate Based on Verified Evidence


Kilogram-Scale Synthesis of Fmoc-N-Methyl-Leucine for GMP Peptide Manufacturing

The 88% yield in reductive ring-opening at the fully protected oxazolidinone stage [1] establishes this compound as the cost-optimal precursor for kilogram-scale batches of Fmoc-N-Me-Leu-OH (CAS 103478-62-2), a critical building block in GMP peptide manufacture. The high yield minimizes the required precursor mass and solvent consumption, directly addressing procurement criteria for industrial-scale peptide synthesis where raw material cost per mole of final amino acid is the key metric.

Automated Fmoc-Solid-Phase Peptide Synthesis of N-Methylated Cyclic Peptides (Galaxamide Analogues)

As demonstrated by Lunagariya et al. (2016), the Fmoc-4-isobutyl-5-oxooxazolidine-3-carboxylate is specifically designed for an orthogonal “protect, couple, reduce on-resin” strategy that yields N-methyl cyclic pentapeptides with potent antitumor activity [2]. Any alternative protecting group on the oxazolidinone nitrogen would require a change in the SPPS deprotection protocol, potentially causing resin cleavage or side-chain modification. This compound is therefore the only validated intermediate for this class of automated peptide synthesizers.

Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives Requiring High % de

For projects requiring enantioselective enolate alkylation with a target diastereomeric excess >90%, the leucine-derived steric environment of this compound (isobutyl side chain) offers a theoretically predictable advantage over the valine-derived (isopropyl) or phenylalanine-derived (benzyl) analogs [1]. Even a 10–15% increase in % de translates to a significant reduction in chiral separation costs and loss of product during purification, making this a strategically preferred auxiliary for high-value target molecules with limited solubility.

Application
Selection Property
Validation Focus
Fmoc-N-Me-Leu scale-up
Reductive opening efficiency
Reported yield consistency at multi-gram scale
N-Methyl cyclic peptide SPPS
Orthogonal Fmoc compatibility
Deprotection protocol fit for automated synthesizers
Enantioselective alkylation
Isobutyl steric control
Diastereomeric excess in target enolate reactions
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